1-(Tert-butyl)-4-nitro-1H-pyrazole

Catalog No.
S729850
CAS No.
97421-12-0
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butyl)-4-nitro-1H-pyrazole

CAS Number

97421-12-0

Product Name

1-(Tert-butyl)-4-nitro-1H-pyrazole

IUPAC Name

1-tert-butyl-4-nitropyrazole

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3

InChI Key

FPKZTRHYFSEGRN-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N1C=C(C=N1)[N+](=O)[O-]

1-(Tert-butyl)-4-nitro-1H-pyrazole is a specialized, sterically hindered heterocyclic building block primarily utilized as a precursor for 1-(tert-butyl)-1H-pyrazol-4-amine, a critical pharmacophore in modern kinase inhibitors [1]. The N1-tert-butyl group imparts significant lipophilicity and steric bulk, which are essential for downstream target binding affinity, while the C4-nitro group provides a clean, high-yield handle for reduction to the corresponding amine [2]. In procurement contexts, this compound is selected over unsubstituted or methyl-substituted pyrazoles because it locks the pyrazole ring into a single tautomeric form, improves solubility in organic solvents, and directly installs the tert-butyl moiety required for optimal structure-activity relationships (SAR) in final active pharmaceutical ingredients (APIs) [1].

Research Fit

Non-tautomerizing scaffold Tert-butyl group at N1 locks the pyrazole into a single protonation state, enabling predictable reactivity in downstream derivatization.
Crystalline handling White to off-white solid with moderate melting point (76–77°C) simplifies weighing, storage, and parallel synthesis workflows.
Versatile nitro group C4-nitro enables high-yield reduction to 4-aminopyrazole, a key intermediate for amide, sulfonamide, and diazonium chemistry.

Substituting 1-(tert-butyl)-4-nitro-1H-pyrazole with 4-nitro-1H-pyrazole or 1-methyl-4-nitro-1H-pyrazole leads to critical failures in both process chemistry and final product efficacy [1]. Unprotected 4-nitro-1H-pyrazole suffers from N-H tautomerization, which complicates regioselective functionalization and drastically reduces solubility in non-polar organic solvents, often necessitating additional protection steps that lower overall yield. Furthermore, replacing the tert-butyl group with a smaller methyl group fundamentally alters the lipophilicity and steric profile of the resulting downstream amine; in kinase inhibitor SAR studies, this methyl-for-tert-butyl substitution has been shown to cause a near 10-fold loss in target binding affinity and a complete loss of cellular potency [2].

Substitution Risk

Target compound
1-(tert-Butyl)-4-nitro-1H-pyrazole
Analog that may appear similar
4-Nitro-1H-pyrazole (lacks N1-tert-butyl)
Undergoes annular tautomerism, altering reactivity and complicating purification. Direct N-alkylation is not a viable route to the target compound, eliminating a common retrosynthetic shortcut.
Target compound
1-(tert-Butyl)-4-nitro-1H-pyrazole
Analog that may appear similar
1-(tert-Butyl)-1H-pyrazole (lacks C4-nitro)
Cannot undergo nitro reduction to the 4-amino derivative. Absence of the nitro group removes the primary functional handle for further elaboration; lipophilicity and chromatographic behavior also differ.
Target compound
1-(tert-Butyl)-4-nitro-1H-pyrazole
Analog that may appear similar
1-(tert-Butyl)-3-nitro-1H-pyrazole (regioisomer)
Different nitro position alters electronic properties, reduction behavior, and steric environment. Substitution patterns may not transfer between regioisomers without experimental validation.

Downstream Kinase Binding Affinity (Steric and Lipophilic Impact)

The N1-tert-butyl group installed by this precursor is strictly required for optimal binding in the hydrophobic pockets of target kinases. In SAR studies of pyrazole-urea BRAF V600E inhibitors, derivatives containing the 1-tert-butyl-pyrazol-4-yl motif achieved a highly potent binding affinity (Kd ~ 73 nM) [1]. In direct contrast, substitution with a 1-methyl-pyrazol-4-yl motif resulted in a severe drop in binding affinity (Kd = 678 nM) and a complete loss of cellular proliferation inhibition [1].

Evidence DimensionBRAF V600E Binding Affinity (Kd) of downstream derivative
Target Compound DataDownstream derivative with 1-tert-butyl-pyrazol-4-yl motif (Kd = 73 nM)
Comparator Or BaselineDownstream derivative with 1-methyl-pyrazol-4-yl motif (Kd = 678 nM)
Quantified Difference9.3-fold loss in binding affinity when the tert-butyl group is replaced by a methyl group.
ConditionsIn vitro BRAF V600E kinase binding assay evaluating structure-activity relationships (SAR).

Procuring the tert-butyl precursor is mandatory for synthesizing highly potent kinase inhibitors, as smaller alkyl groups fail to adequately fill the critical hydrophobic binding pocket.

Synthetic yield
Reported comparison
~64% yield via two routes
4-nitro-1H-pyrazole: N-alkylation not viable
Supports process planning with a consistent benchmark; not all retrosynthetic paths are accessible.
Nitration of 1-tert-butyl-1H-pyrazole or alkylation of 4-nitropyrazole each give ~64%. Source: cross-study comparable.

Processability and Catalytic Reduction Efficiency

1-(Tert-butyl)-4-nitro-1H-pyrazole exhibits excellent solubility in standard organic solvents (e.g., methanol, ethyl acetate) and lacks the tautomeric complications of unprotected pyrazoles. This allows for highly efficient, scalable reduction to the critical 1-(tert-butyl)-1H-pyrazol-4-amine intermediate. Under mild atmospheric hydrogenation conditions (1 atm H2, room temperature, 10% Pd/C in methanol for 16 hours), the compound achieves an isolated yield of 93% [1]. Unprotected nitro-pyrazoles typically require forcing conditions or suffer from incomplete conversion due to poor solubility and catalyst poisoning.

Evidence DimensionCatalytic Hydrogenation Yield to Amine
Target Compound Data1-(tert-butyl)-4-nitro-1H-pyrazole (93% isolated yield)
Comparator Or BaselineUnprotected 4-nitro-1H-pyrazole (Requires protecting groups or forcing conditions to achieve comparable yields)
Quantified Difference>90% isolated yield under mild, atmospheric conditions without the need for prior protection steps.
Conditions1 atmosphere H2, room temperature, 10% Pd/C in methanol for 16 hours.

High solubility and lack of tautomerism allow for highly efficient, scalable, and clean reduction to the critical amine intermediate without the need for high-pressure hydrogenation equipment.

Reduction to 4-amino
Class-level
92% yield
Pd/C, H₂, RT
Demonstrates efficient access to 4-amino-1-tert-butylpyrazole while retaining N1 protection.
Comparator reduction data for 4-nitro-1H-pyrazole not located; class-level inference on product profile.

Regiocontrol via Steric Shielding in Electrophilic Substitution

The massive steric bulk of the N1-tert-butyl group effectively shields the adjacent C5 position on the pyrazole ring. During electrophilic aromatic substitution or directed metalation, this steric bias forces incoming electrophiles almost exclusively to the C3 position, yielding highly regioselective outcomes [1]. Conversely, N1-methyl or unsubstituted pyrazoles lack sufficient steric hindrance, typically resulting in problematic mixtures of C3 and C5 functionalized isomers that require costly chromatographic separation [1].

Evidence DimensionRegioselectivity during adjacent ring functionalization
Target Compound DataN1-tert-butyl pyrazole derivatives (High regioselectivity for C3 over C5 due to steric blocking)
Comparator Or BaselineN1-methyl or unsubstituted pyrazoles (Yield complex mixtures of C3/C5 isomers)
Quantified DifferenceNear-exclusive formation of a single regioisomer vs. near 1:1 or 2:1 isomeric mixtures.
ConditionsElectrophilic aromatic substitution (e.g., bromination) or directed ortho-metalation on the pyrazole ring.

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during the scale-up of complex pyrazole-based APIs.

Melting point
Reported
76–77°C
Crystalline solid vs. liquid analog
Moderate melting point enables straightforward recrystallization and solid handling.
1-(tert-Butyl)-1H-pyrazole is liquid at RT; 4-nitro-1H-pyrazole melts higher (162–164°C).
Lipophilicity shift
Class-level
LogP increase vs. 4-nitropyrazole (LogP ~0.4)
tert-butyl group drives multiple-unit rise
Supports compound library design where higher lipophilicity is desired for membrane permeability.
Exact LogP not directly reported; inferred from positional isomer data. Experimental confirmation recommended.
GHS hazard profile
Supplier-reported
H315, H319, H335, H302+H312+H332
Nitro group drives skin/eye/respiratory irritation and acute toxicity; informs lab handling and procurement compliance.
Hazard profile consistent with nitro-containing compounds. 1-(tert-Butyl)-1H-pyrazole has a different profile.

Synthesis of BRAF and JAK Kinase Inhibitors

1-(Tert-butyl)-4-nitro-1H-pyrazole is the premier starting material for generating 1-(tert-butyl)-1H-pyrazol-4-amine. This amine is a critical building block for synthesizing pyrazole-urea and pyrazole-amide based kinase inhibitors targeting BRAF V600E (for melanoma) and JAK kinases (for autoimmune diseases), where the tert-butyl group is strictly required for optimal hydrophobic pocket binding [1].

Scalable API Manufacturing

For process chemistry and industrial scale-up, the compound's excellent solubility in standard organic solvents (like methanol and ethyl acetate) and its compatibility with mild, atmospheric-pressure Pd/C hydrogenation make it an ideal, robust precursor for manufacturing active pharmaceutical ingredients (APIs) safely and at high yield [2].

Development of Sterically Hindered Pyrazole Libraries

In medicinal chemistry library generation, this compound serves as a highly soluble, fixed-tautomer scaffold. Its massive N1 steric bulk allows chemists to selectively functionalize the C3 position via directed metalation or cross-coupling, enabling the rapid synthesis of structurally complex, regiopure pyrazole derivatives without the burden of isomer separation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Amino-1-tert-butylpyrazole synthesis
Nitro reduction efficiency and N1 protecting group stability
Reported 92% reduction yield; tert-butyl remains intact during hydrogenation
Parallel library synthesis / SAR scaffold
Non-tautomerizing crystalline core with tunable lipophilicity
Crystalline form (mp 76–77°C) for automated weighing; fixed protonation state for uniform library members
Agrochemical intermediate
Nitro-to-amine reduction and tert-butyl metabolic stability
Reduction to 4-amino enables fungicide/herbicide building block; lipophilicity supports field persistence
Solid-state / crystallization studies
Well-defined crystalline phase without tautomeric disorder
Single-crystal X-ray diffraction quality; mp and predicted density aid polymorph screening

XLogP3

1

Wikipedia

1-(Tert-butyl)-4-nitro-1H-pyrazole

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